2-Thiocytidine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(17)11-5)8-7(15)6(14)4(3-13)16-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,17)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFUOMFWUGWKKO-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=S)N=C1N)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=S)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157516 | |
| Record name | 2-Thiocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13239-97-9 | |
| Record name | 2-Thiocytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13239-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiocytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013239979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thiocytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biosynthesis and Enzymatic Pathways of 2 Thiocytidine
Enzymology of 2-Thiocytidine Formation
The enzymatic formation of this compound is a highly specific and regulated process. At the heart of this transformation is the enzyme tRNA-cytidine(32) 2-sulfurtransferase, which catalyzes the thiolation of cytidine (B196190) at position 32 of tRNA. ebi.ac.uk This reaction is essential for translational fidelity and efficiency. The enzymology of s²C formation is characterized by the unique structural features of the catalytic enzyme and its reliance on an iron-sulfur cluster for activity.
Identification and Characterization of tRNA-Cytidine(32) 2-Sulfurtransferase (TtcA)
tRNA-cytidine(32) 2-sulfurtransferase, also known as TtcA, is the primary enzyme responsible for the synthesis of this compound in tRNA. ebi.ac.ukcngb.org The identification of the ttcA gene and the subsequent characterization of its protein product have been pivotal in understanding the biosynthesis of s²C. researchgate.net Studies in organisms like Salmonella enterica have shown that TtcA is required for the thiolation of cytidine at position 32. ebi.ac.uk The purified TtcA enzyme from Escherichia coli exists as a dimer and exhibits in vitro activity, confirming its direct role in this tRNA modification process. researchgate.net
A defining characteristic of the TtcA protein family is the presence of a conserved Cys-X1-X2-Cys motif. ebi.ac.uknih.gov In TtcA, this motif is located in the central region of the protein. researchgate.net Mutational analyses have demonstrated that both cysteine residues within this central motif are absolutely required for the formation of s²C, highlighting their critical role in the enzyme's catalytic activity. ebi.ac.ukresearchgate.net These cysteine residues are directly involved in coordinating the essential iron-sulfur cluster. mdpi.com The specific arrangement of these cysteines is crucial for the proper assembly and function of the cluster, which is at the heart of the sulfur transfer mechanism. nih.govoup.com
Requirement for Iron-Sulfur (Fe-S) Clusters in s²C Biosynthesis
A fundamental aspect of this compound biosynthesis is its dependence on an iron-sulfur (Fe-S) cluster. mdpi.com These clusters are ancient and versatile cofactors involved in a wide range of biological processes, including electron transfer and catalysis. cnrs.frnih.gov In the context of TtcA, the Fe-S cluster is not involved in a redox reaction but rather plays a direct role in the sulfur transfer chemistry. researchgate.netnih.gov The presence and integrity of this cluster are indispensable for the thiolation activity of the enzyme. pnas.orgresearchgate.net
Spectroscopic and biochemical studies have revealed that TtcA contains a [4Fe-4S] cluster. mdpi.comresearchgate.net This cluster is coordinated by three conserved cysteine residues, leaving one iron atom with a free coordination site. uniprot.orgnih.gov This unique iron atom is proposed to be the site where the sulfur substrate binds before its transfer to the tRNA. uniprot.orgnih.gov The [4Fe-4S] cluster, therefore, acts as a sulfur carrier in the catalytic cycle. nih.gov The thiolation reaction is thought to proceed through the activation of the cytidine base by ATP, followed by a nucleophilic attack by the sulfur atom held by the [4Fe-4S] cluster. uniprot.org
| Feature | Description | References |
| Enzyme | tRNA-cytidine(32) 2-sulfurtransferase (TtcA) | ebi.ac.ukcngb.org |
| Protein Family | TtcA/TtuA | pnas.orgresearchgate.net |
| Key Motif | Cys-X1-X2-Cys | ebi.ac.uknih.gov |
| Cofactor | [4Fe-4S] cluster | mdpi.comresearchgate.net |
| Cluster Coordination | 3 Cysteine residues | uniprot.orgnih.gov |
| Proposed Function of Cluster | Sulfur carrier | nih.gov |
Sulfur Trafficking and Donor Mechanisms
The incorporation of sulfur into this compound is the final step in a complex sulfur trafficking pathway. The ultimate source of the sulfur atom is the amino acid L-cysteine. researchgate.netnih.gov However, free cysteine is not the direct donor to TtcA. Instead, a dedicated system of sulfur relay proteins is employed to mobilize and deliver the sulfur in an activated form. This process, known as sulfur trafficking, ensures that sulfur is efficiently and specifically channeled to the various metabolic pathways that require it, including tRNA modification. nih.govmdpi.com
Activation of Sulfur from L-Cysteine by Cysteine Desulfurases (e.g., IscS, SufS)
The biosynthesis of all thionucleosides, including this compound, commences with the mobilization of sulfur from the amino acid L-cysteine. mdpi.com This critical first step is catalyzed by a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes known as cysteine desulfurases. mdpi.com In many bacteria, such as Escherichia coli and Salmonella enterica, the primary enzyme responsible for this task is IscS. mdpi.comnsf.gov An alternative system, the SUF machinery, which includes the cysteine desulfurase SufS (also known as CsdB), can also contribute to sulfur mobilization, particularly under conditions of iron limitation or oxidative stress.
The catalytic action of IscS involves the abstraction of a sulfur atom from L-cysteine, resulting in the formation of L-alanine and a persulfide group (-SSH) covalently attached to a conserved cysteine residue on the enzyme itself. mdpi.com This IscS-persulfide intermediate represents the activated form of sulfur, primed for transfer to downstream acceptor proteins. mdpi.com
Persulfide Formation and Transfer in Thiolation Pathways
The persulfide sulfur on the cysteine desulfurase acts as a central hub, distributing sulfur to various biosynthetic pathways, including the formation of iron-sulfur (Fe-S) clusters, thiamine, and thiolated nucleosides. mdpi.com The transfer of this persulfide is a highly regulated process, ensuring that the reactive sulfur is channeled to the correct destination.
In the context of thionucleoside biosynthesis, the persulfide is relayed through a series of sulfur-carrier proteins. While the specific carriers for the this compound pathway are not as extensively characterized as those for 2-thiouridine (B16713) (which involve the Tus protein cascade), the fundamental principle of persulfide transfer remains. mdpi.comecocyc.org This sequential transfer mechanism prevents the release of toxic, free sulfide (B99878) into the cytoplasm and ensures the efficient delivery of sulfur to the final tRNA-modifying enzyme. mdpi.com
Delineation of Fe-S Cluster-Dependent vs. Independent Routes for Thiolated Nucleosides
A key distinction in the biosynthesis of thiolated nucleosides is the requirement for iron-sulfur (Fe-S) clusters. mdpi.com The pathways for the formation of 4-thiouridine (B1664626) (s⁴U) and 2-thiouridine (s²U) in bacteria are generally considered to be Fe-S cluster-independent. mdpi.com In these pathways, the persulfide sulfur is directly or indirectly transferred to the respective tRNA-modifying enzymes, ThiI for s⁴U and MnmA for s²U. mdpi.com
In stark contrast, the biosynthesis of this compound (s²C) is an Fe-S cluster-dependent process. mdpi.comparis-saclay.fr This dependency arises because the enzyme that catalyzes the final thiolation step, TtcA, is itself an Fe-S protein. paris-saclay.fr This fundamental difference in cofactor requirement delineates two distinct routes for tRNA thiolation, highlighting the diverse evolutionary strategies that have emerged for the synthesis of these crucial modifications. mdpi.com
Comparative Biosynthesis Across Phylogenetic Domains
The strategies for synthesizing this compound exhibit variations across the different domains of life, reflecting the unique biochemistry and evolutionary pressures of each lineage.
Bacterial Pathways for s²C Formation (e.g., Escherichia coli, Salmonella enterica serovar Typhimurium)
In bacteria like E. coli and S. enterica, the biosynthesis of s²C at position 32 of specific tRNAs is well-established as an Fe-S cluster-dependent pathway. mdpi.comparis-saclay.fr The key enzyme in this process is TtcA, a tRNA-(cytosine-C2)-sulfurtransferase. paris-saclay.fr
The synthesis is initiated by the IscS cysteine desulfurase, which provides the sulfur in the form of a persulfide. mdpi.com This sulfur is then utilized in the assembly of a [4Fe-4S] cluster, which is an essential cofactor for the TtcA enzyme. paris-saclay.fr The TtcA protein contains two conserved CXXC motifs that are involved in coordinating this Fe-S cluster. paris-saclay.fr The presence of the intact [4Fe-4S] cluster is absolutely required for the thiolation activity of TtcA. paris-saclay.fr This dependence on the Fe-S cluster assembly machinery means that mutations in genes of the isc operon, which is responsible for Fe-S cluster biogenesis, lead to a significant reduction in the levels of s²C in tRNA. mdpi.com
| Component | Function | Organism Example |
|---|---|---|
| L-Cysteine | Primary sulfur donor | Escherichia coli, Salmonella enterica |
| IscS/SufS | Cysteine desulfurase; mobilizes sulfur and forms a persulfide intermediate | Escherichia coli, Salmonella enterica |
| Fe-S Cluster Assembly Machinery (Isc operon) | Synthesizes the [4Fe-4S] cluster required by TtcA | Escherichia coli, Salmonella enterica |
| TtcA | tRNA-(cytosine-C2)-sulfurtransferase; catalyzes the final thiolation of C32 in tRNA, contains a [4Fe-4S] cluster | Escherichia coli, Salmonella enterica |
Archaeal s²C Biosynthesis
While this compound has been identified in the tRNA of some archaea, the specific biosynthetic pathway and the enzymes involved are not as well-characterized as in bacteria. nih.gov However, general principles of tRNA thiolation in archaea provide some insights into the potential mechanisms.
Many archaeal tRNA modification pathways, including those for the synthesis of other thiolated nucleosides like 4-thiouridine and 2-thiouridine, have been shown to be dependent on Fe-S clusters. nih.govdntb.gov.ua For instance, the ThiI enzyme responsible for s⁴U formation in the methanogen Methanococcus maripaludis contains a [3Fe-4S] cluster that is essential for its activity. nih.govdntb.gov.ua This suggests that Fe-S cluster-dependent catalysis is a common theme in archaeal tRNA thiolation.
Furthermore, some archaea lack a canonical cysteine desulfurase like IscS, indicating that the initial sulfur source and its activation may differ from the bacterial paradigm. mdpi.com In some methanogens, sulfide is thought to be the direct sulfur donor for certain thiolation reactions. mdpi.com
The biosynthesis of 2-thiouridine in archaea is proposed to resemble the eukaryotic cytosolic pathway, which involves ubiquitin-like proteins (in archaea, these are termed SAMPs, or Small Archaeal Modifier Proteins) and an E1-like activating enzyme. nih.govpnas.org It is plausible that the biosynthesis of s²C in archaea might also employ a unique set of enzymes, potentially including a TtcA homolog that has yet to be identified, and may be integrated with these broader sulfur transfer networks. The elucidation of the complete archaeal s²C biosynthetic pathway remains an active area of research.
| Feature | Description | Relevance to s²C Biosynthesis |
|---|---|---|
| Fe-S Cluster Dependence | Many archaeal tRNA sulfurtransferases utilize Fe-S clusters (e.g., [3Fe-4S]) for catalysis. nih.govdntb.gov.ua | Suggests that archaeal s²C formation is likely also an Fe-S cluster-dependent process. |
| Alternative Sulfur Donors | Some archaea may use sulfide directly as a sulfur source, as they lack canonical cysteine desulfurases. mdpi.com | The initial step of sulfur mobilization for s²C may differ from the IscS-mediated pathway in bacteria. |
| Ubiquitin-like Proteins (SAMPs) | Involved in the transfer of sulfur for 2-thiouridine biosynthesis. nih.govpnas.org | Potentially involved in the sulfur relay for s²C formation, though this is yet to be confirmed. |
| Unidentified s²C-specific Enzyme | A specific archaeal tRNA-(cytosine-C2)-sulfurtransferase has not yet been characterized. | The direct ortholog of bacterial TtcA remains to be discovered in archaea. |
Molecular and Structural Biology of 2 Thiocytidine in Nucleic Acids
Integration into RNA: tRNA as a Primary Locus of Modification
The modified nucleoside 2-thiocytidine (s²C) is a post-transcriptional modification found in transfer RNA (tRNA) in both archaea and bacteria. nih.govebi.ac.uk Its biosynthesis involves the enzymatic thiolation of a cytidine (B196190) residue, a reaction catalyzed by tRNA-cytidine(32) 2-sulfurtransferase, also known as TtcA. ebi.ac.ukfrontiersin.org This modification predominantly occurs within the anticodon loop of specific tRNA molecules, where it plays a crucial role in the fidelity and efficiency of translation. frontiersin.orgoup.com
The incorporation of this compound is highly specific, primarily occurring at position 32 of the tRNA molecule, which is located at the 5'-end of the anticodon loop. nih.govoup.com In Escherichia coli, this modification, denoted as s²C₃₂, is notably present in tRNA for arginine (tRNAᴬʳᵍ) and serine (tRNAˢᵉʳ₂). nih.govresearchgate.net Specifically, E. coli tRNAᴬʳᵍ¹ isoacceptors that decode the codons CGU, CGC, and CGA are modified to contain s²C₃₂. nih.govresearchgate.netresearchgate.net Another example is tRNAˢᵉʳ² which recognizes the GCU codon. nih.govresearchgate.net The presence of s²C₃₂ is often found within a conserved sequence element: C₃₂U₃₃NC₃₅NA₃₇A₃₈, characterized by a cytidine at the second position of the anticodon and an adenosine (B11128) at position 38. researchgate.net The enzyme responsible, TtcA, recognizes specific tRNA substrates to catalyze this site-specific thiolation. ebi.ac.uknih.gov
The distribution of this compound is limited to a select group of tRNA isoacceptors. In E. coli, the s²C₃₂ modification is found in most members of the tRNAᴬʳᵍ family, with the notable exception of tRNAᴬʳᵍ₂. nih.govresearchgate.net The tRNAᴬʳᵍ¹ and tRNAᴬʳᵍ² isoacceptors are a well-studied pair; they possess identical anticodon stem and loop (ASL) sequences but differ in that tRNAᴬʳᵍ¹ has s²C₃₂ while tRNAᴬʳᵍ² has an unmodified cytidine at that position. nih.govresearchgate.net Beyond the arginine family, the modification is also present in tRNAˢᵉʳ²(GCU). nih.govresearchgate.net The presence of s²C₃₂ is a key feature that distinguishes between isoacceptors that read the same amino acid, thereby influencing their specific decoding properties. researchgate.netresearchgate.net For instance, the s²C₃₂ modification in tRNAᴬʳᵍ¹ restricts its ability to decode the rare CGA codon, a function that the unmodified tRNAᴬʳᵍ² can perform. researchgate.netresearchgate.net This restrictive role of s²C₃₂ has been shown to be a general property, as its introduction into a Saccharomyces cerevisiae tRNAIle also negated wobble decoding of the A-ending codon. researchgate.netproteopedia.org
Table 1: Distribution of this compound (s²C) in E. coli tRNA Isoacceptors
| tRNA Isoacceptor Family | Specific Isoacceptor | Position of Modification | Anticodon | Notes |
| Arginine (Arg) | tRNAᴬʳᵍ¹ | 32 | ICG | Contains s²C₃₂. Decodes CGU and CGC, but not CGA. nih.govresearchgate.netresearchgate.net |
| tRNAᴬʳᵍ² | 32 (unmodified) | ICG | Lacks s²C₃₂. Decodes CGU, CGC, and CGA. nih.govresearchgate.netresearchgate.net | |
| Other tRNAᴬʳᵍ isoacceptors | 32 | Various | Generally contain s²C₃₂. oup.comresearchgate.net | |
| Serine (Ser) | tRNAˢᵉʳ² | 32 | GCU | Contains s²C₃₂. nih.govresearchgate.net |
Influence on tRNA Structure and Dynamics
Counterintuitively, while some modifications stabilize RNA structures, the this compound at position 32 has been shown to have a destabilizing effect on the ASL in solution. researchgate.net Molecular dynamics simulations and free-energy perturbation calculations have demonstrated that the introduction of s²C₃₂ destabilizes the anticodon stem loop. researchgate.net This destabilization is attributed to a global, destabilizing dehydration of the ASL. researchgate.net Studies have noted that modifications on the 5' side of the anticodon loop, such as at position 32, tend to disorder and destabilize the structure. nih.gov This inherent instability imposes an energetic penalty for the introduction of s²C₃₂ into the ribosome-bound tRNA, which helps to explain the observed reduction in binding affinity for certain codons. researchgate.net
Mechanisms of Codon Recognition Modulation
The presence of this compound (s²C), particularly at position 32 of the transfer RNA (tRNA) anticodon stem-loop (ASL), plays a critical role in modulating the accuracy and efficiency of protein translation. Its influence is not one of broad enhancement but of specific restriction, ensuring a higher fidelity of codon recognition by fine-tuning the wobble decoding process.
The modification of cytidine to this compound at position 32 (s²C₃₂) of a tRNA molecule directly impacts the efficiency of wobble decoding, primarily by restricting it. tandfonline.com This modification is a key factor in selective decoding, particularly for arginine codons. researchgate.net In Escherichia coli, two tRNAArg isoacceptors (tRNAArg1 and tRNAArg2) are responsible for decoding the arginine codons CGU, CGC, and CGA. nih.govduke.edu While both isoacceptors have identical ASL sequences, only tRNAArg1 contains the s²C₃₂ modification. nih.gov This single chemical difference is responsible for negating the wobble decoding of the rare CGA codon by tRNAArg1, while still permitting it to read CGU and CGC efficiently. researchgate.netnih.govduke.edu This restrictive function of s²C₃₂ appears to be a generalizable property, as substituting it into the ASL of Saccharomyces cerevisiae tRNAIle also negates the wobble decoding of its synonymous A-ending codon. researchgate.netnih.govproteopedia.org The modification of C₃₂ to s²C₃₂ negates the ability of tRNAs containing inosine (B1671953) at the wobble position (I₃₄) to decode codons ending in adenine (B156593). tandfonline.com
A primary and well-documented function of s²C₃₂ is the restriction of codon recognition, specifically preventing the wobble pairing of inosine at position 34 (I₃₄) with adenine in the third position of the codon. tandfonline.com In E. coli, tRNAArg isoacceptors use an ICG anticodon, where I₃₄ is expected to recognize codons ending in U, C, or A according to wobble rules. nih.gov However, the tRNAArg1 isoacceptor, which contains s²C₃₂, is unable to recognize the rare CGA codon. researchgate.netduke.edu Ribosomal binding assays have confirmed that while an unmodified ASL can bind to all three codons (CGU, CGC, and CGA), the s²C₃₂-modified ASL is completely unable to bind to CGA. nih.gov
This negation of I₃₄-A wobble pairing is not unique to the arginine system. When s²C₃₂ was introduced into the ASL of Saccharomyces cerevisiae tRNAIleIAU, it completely abrogated the tRNA's ability to bind to the non-cognate AUA codon. nih.gov This demonstrates that s²C₃₂ acts as a powerful negative modulator of codon recognition, enforcing a stricter adherence to the genetic code by preventing certain wobble interactions. nih.gov
The function of s²C₃₂ is intricately linked with other post-transcriptional modifications within the anticodon stem-loop. The E. coli tRNAArg1 and tRNAArg2 isoacceptors both contain inosine at position 34 (I₃₄) and 2-methyladenosine (B93211) at position 37 (m²A₃₇). nih.govduke.eduebi.ac.uk The presence of I₃₄ is essential for the tRNA to recognize multiple codons. tandfonline.com The m²A₃₇ modification, located 3'-adjacent to the anticodon, generally helps stabilize codon-anticodon interactions. nih.gov
However, the presence of s²C₃₂ in tRNAArg1 introduces a restrictive layer to this interplay. While I₃₄ expands decoding capabilities, s²C₃₂ curtails them by preventing the I₃₄•A wobble pair. tandfonline.com Computational studies suggest that the structural instability created by a purine-purine interaction (I₃₄-A) at the wobble position is compounded by the presence of the this compound modification at position 32. nih.gov In contrast, the m²A₃₇ modification in these specific arginine ASLs has been shown in ribosomal binding studies to reduce or negate binding to cognate and near-cognate codons, adding another layer of regulatory complexity. nih.gov Therefore, the ultimate decoding capacity of a tRNA is determined by the synergistic and sometimes opposing effects of the entire suite of its ASL modifications. tandfonline.com
The conformation of the anticodon loop is stabilized by a network of interactions, including a cross-loop hydrogen bond between the nucleosides at positions 32 and 38. tandfonline.com This C₃₂-A₃₈ interaction is considered crucial for the stability of the anticodon-codon complex within the ribosomal A-site. researchgate.netnih.govproteopedia.org X-ray crystal structures of ASL constructs bound to codons on the ribosome have revealed that the presence of s²C₃₂ disrupts this C₃₂-A₃₈ cross-loop interaction. researchgate.netnih.govnih.gov
The disruption of this stabilizing interaction likely contributes to the inability of the s²C₃₂-modified tRNA to tolerate the structurally demanding I₃₄-A wobble pair. nih.gov Computational studies indicate that forming a spatially broad inosine-adenosine base pair at the wobble position cannot be maintained simultaneously with the canonical U-turn motif of the ASL. researchgate.netnih.govproteopedia.org The s²C₃₂ modification exacerbates this structural instability. nih.gov By altering the anticodon loop's conformation and weakening key stabilizing interactions, s²C₃₂ effectively prevents stable binding to the ribosomal A-site when a disfavored codon like CGA is present. nih.gov This modification allows for greater flexibility in the anticodon loop, which limits the formation of the rigid U-turn conformation characteristic of other tRNAs. genesilico.pltandfonline.com
Role in RNA Folding and Stability
Post-transcriptional modifications are critical determinants of tRNA structure, stability, and folding. researchgate.netbiorxiv.org The this compound modification at position 32 contributes to the local and global architecture of the tRNA molecule. Thiolation of pyrimidines is known to favor stacking interactions, which can limit the local flexibility of the RNA backbone. nih.gov Specifically, s²C₃₂ modulates the conformation of the anticodon loop, allowing for more flexibility and preventing the formation of the rigid U-turn structure seen in many other tRNAs. genesilico.pltandfonline.com
Implications for Prebiotic Chemistry and RNA World Hypotheses
The "RNA World" hypothesis posits that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins. case.edunih.gov This theory requires plausible prebiotic pathways for the synthesis and selection of RNA's building blocks. This compound is of significant interest in this context due to its plausible formation on the early Earth. nih.govpnas.org
Research has demonstrated a high-yielding prebiotic synthesis of this compound. pnas.org The pathway involves the reaction of ribose amino-oxazoline (RAO) with cyanoacetylene (B89716) to form α-anhydrocytidine, which then undergoes thiolysis to produce α-2-thiocytidine. nih.gov Crucially, this α-anomer can be efficiently converted to the biologically relevant β-anomer (this compound) via photoanomerization, a process driven by the ultraviolet radiation thought to be prevalent on prebiotic Earth. case.edunih.govd-nb.info This photochemical process provides a potential mechanism for the selection of life's key molecules from a complex chemical mixture. case.edu
Furthermore, the unique base-pairing properties of this compound have led to proposals of its involvement in a primordial genetic alphabet. Nonenzymatic RNA copying with the four canonical bases is hindered by a bias that favors the incorporation of G and C. pnas.org An alternative alphabet composed of this compound (s²C), 2-thiouridine (B16713) (s²U), adenosine (A), and inosine (I) could have overcome this challenge. Thermodynamic and crystallographic analyses show that the A:s²U and I:s²C base pairs are both isoenergetic and isomorphic. pnas.org This would have allowed for more balanced nucleotide incorporation, facilitating the propagation of genetic information during the origin of life. pnas.org
Data Tables
Table 1: Effect of s²C₃₂ Modification on Codon Recognition by tRNAArgICG
| tRNA Construct | Codon | Binding to Ribosomal A-site | Wobble Decoding Outcome | Reference |
| ASLArg (unmodified C₃₂) | CGU | Yes | Allowed (Cognate) | nih.gov |
| ASLArg (unmodified C₃₂) | CGC | Yes | Allowed (Wobble) | nih.gov |
| ASLArg (unmodified C₃₂) | CGA | Yes | Allowed (Wobble) | nih.gov |
| ASLArg1 (s²C₃₂) | CGU | Yes | Allowed (Cognate) | nih.gov |
| ASLArg1 (s²C₃₂) | CGC | Yes | Allowed (Wobble) | nih.gov |
| ASLArg1 (s²C₃₂) | CGA | No | Negated | researchgate.netnih.gov |
Functional Consequences of 2 Thiocytidine Modification in Biological Processes
Translational Fidelity and Efficiency
The accuracy of protein synthesis is paramount for cellular function. The 2-thiocytidine modification, particularly at position 32 of the tRNA anticodon loop, is instrumental in upholding this fidelity.
Enhancement of Accurate Codon Recognition
The underlying mechanism for this enhanced accuracy is believed to involve the modulation of the anticodon loop's conformation. tandfonline.com The presence of the sulfur atom in s²C influences the local structure, preventing the formation of a rigid U-turn structure in the anticodon loop and instead favoring a conformation that is optimal for precise codon-anticodon pairing. tandfonline.com This structural influence ensures that the interaction between the tRNA and the messenger RNA (mRNA) codon on the ribosome is highly specific.
| tRNA Species | Modification | Effect on Codon Recognition | Reference |
|---|---|---|---|
| E. coli tRNAArg1ICG | s²C32 | Restricts wobble decoding of rare CGA codon, allows decoding of CGU and CGC. | nih.gov |
| S. cerevisiae tRNAIleIAU (engineered) | s²C32 | Negates wobble decoding of the A-ending codon AUA. | nih.gov |
Prevention of Frameshifting during Translation
Maintaining the correct reading frame is essential for synthesizing functional proteins. Errors in this process, known as frameshifting, can lead to the production of non-functional or even toxic proteins. The this compound modification has been shown to play a vital role in preventing such events. mdpi.com Early in vitro studies using T4 phage coat protein synthesis in E. coli demonstrated that a tRNAArg containing s²C32 was necessary to maintain the translational reading frame. nih.gov Substituting s²C32 with an unmodified cytidine (B196190) led to an increased incidence of frameshift mutations. nih.gov This suggests a global role for s²C32 in preventing frameshift mutations during protein translation. nih.gov
Impact on Aminoacylation Processes
Aminoacylation, the process of attaching the correct amino acid to its corresponding tRNA, is a critical step in ensuring translational accuracy. Research indicates that the s²C32 modification can influence this process. researchgate.net The presence of s²C32 in tRNAArg1 has been shown to improve aminoacylation. researchgate.net This suggests that the modification may act as a positive recognition element for the aminoacyl-tRNA synthetase, the enzyme responsible for catalyzing the aminoacylation reaction. However, it has also been noted that the deletion or mutation of other nucleotides in tRNAArg can lead to a significant decrease in aminoacylation activity, indicating a complex interplay of various tRNA elements in this process. nih.gov
Regulation of Gene Expression Through Translational Control
Translational control is a key mechanism for regulating gene expression, allowing cells to rapidly adjust their proteome in response to various signals. nih.govwikipedia.org The this compound modification contributes to this regulatory layer by influencing the translational efficiency of specific mRNAs. By restricting the decoding of certain codons, as seen with the rare CGA codon, the s²C32 modification can effectively downregulate the translation of mRNAs that are rich in these codons. nih.gov For instance, in Salmonella enterica, the reintroduction of the s²C modification was observed to decrease the rate of peptide translation for the rare CGA codon. nih.gov This codon-specific translational control allows for the fine-tuning of the expression of particular genes, which can be crucial for cellular adaptation and response.
Contributions to Cellular Viability and Stress Response
The ability of a cell to survive and respond to stressful conditions is fundamental. The this compound modification has been implicated in these critical cellular processes.
Modulation of Oxidative Stress Response
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can damage cellular components, including nucleic acids. The enzyme TtcA, which is responsible for the thiolation of C32 in tRNA, contains a [4Fe-4S] cluster that is highly susceptible to damage by ROS. researchgate.net Inactivation of the ttcA gene in Pseudomonas aeruginosa results in hypersensitivity to hydrogen peroxide and hypochlorite (B82951) treatments. researchgate.net This suggests that the s²C modification, or the machinery that produces it, plays a role in the oxidative stress response. researchgate.net While the direct mechanism of how s²C32 modulates this response is still being investigated, its presence is correlated with increased resistance to oxidative stress. researchgate.net
Response to Electrophilic Agents (e.g., Methyl Methanesulfonate)
The sulfur atom in this compound is highly nucleophilic, making it a prime target for electrophilic agents. When exposed to alkylating agents such as methyl methanesulfonate (B1217627) (MMS), the s²C nucleoside readily undergoes methylation. researchgate.net Research has shown that the S2 atom of thiocytosine is a stronger nucleophile compared to other sites in tRNA, leading to the formation of S-methyl-2-thiocytidine (ms²C). researchgate.net In E. coli exposed to MMS, a significant portion of s²C can become methylated to ms²C. researchgate.net This alkylation is considered a form of RNA damage, as it alters the structure and, consequently, the function of the tRNA molecule. researchgate.net
The location of s²C within the anticodon loop of tRNA makes it particularly accessible to such electrophiles. researchgate.net This high susceptibility to damage highlights a potential vulnerability of organisms that utilize this modification, but also underscores the importance of the corresponding repair mechanisms.
Enzymatic Demethylation/Repair Mechanisms
Cells have evolved sophisticated mechanisms to counteract the damage caused by alkylating agents. The methylation of this compound to S-methyl-2-thiocytidine is not a permanent lesion. This damage is efficiently repaired through enzymatic demethylation. researchgate.net The primary enzyme responsible for this repair is the α-ketoglutarate-dependent dioxygenase AlkB. nih.gov
AlkB is a versatile enzyme known for its role in repairing alkylated DNA and RNA bases. It functions through an oxidative demethylation process. In the case of ms²C, AlkB catalyzes the removal of the methyl group from the sulfur atom, restoring the original this compound structure and the function of the tRNA molecule. nih.gov This repair has been observed both in vitro and in vivo. nih.gov The efficient repair of ms²C underscores the importance of maintaining the integrity of the s²C modification for proper cellular function, particularly in the context of translation. researchgate.net
Interactions with Biomolecular Machinery
The this compound modification plays a crucial role in mediating the interaction of tRNA with the complex machinery of the cell, including the ribosome and various proteins. These interactions are vital for ensuring the fidelity and efficiency of protein synthesis.
Ribosome Interactions and Translational Dynamics
The presence of this compound at position 32 (s²C₃₂) of the anticodon stem-loop (ASL) of certain tRNAs has a profound impact on translational dynamics, primarily by influencing codon recognition at the ribosomal A-site. nih.govduke.edu The s²C₃₂ modification is a key factor in restricting "wobble" decoding, a phenomenon where a single tRNA can recognize multiple codons for the same amino acid. nih.govnih.gov
Specifically, in E. coli tRNAArg1, which contains inosine (B1671953) (I) at the wobble position 34, the s²C₃₂ modification prevents the recognition of the rare arginine codon CGA. nih.govnih.gov Inosine at position 34 can normally pair with C, U, and A in the third codon position. However, the presence of s²C₃₂ negates the I-A wobble pairing, while still permitting the decoding of CGU and CGC codons. nih.govnih.gov This restrictive function is not unique to this specific tRNA, as introducing s²C₃₂ into a yeast tRNA also abrogates its ability to decode an A-ending codon. nih.govnih.gov
| tRNA Species | Modification at Position 32 | Codons Recognized | Effect of s²C₃₂ |
| E. coli tRNAArg1 | s²C₃₂ | CGU, CGC | Restricts recognition of CGA nih.govnih.gov |
| E. coli tRNAArg2 | C₃₂ | CGU, CGC, CGA | Allows wobble pairing with A mdpi.com |
| Engineered S. cerevisiae tRNAIle | s²C₃₂ | AUA (negated) | Restricts wobble decoding of A-ending codon nih.govnih.gov |
Protein-Nucleic Acid Recognition and Binding Specificity
Furthermore, modifications in the anticodon loop, including s²C, can affect the recognition of tRNA by aminoacyl-tRNA synthetases (aaRSs), the enzymes that attach the correct amino acid to the tRNA. dntb.gov.ua While the primary identity elements for aaRSs are often located in the acceptor stem and the anticodon, modifications can fine-tune this interaction, sometimes improving the efficiency of aminoacylation. researchgate.net For instance, the presence of s²C₃₂ in tRNAArg1 has been linked to improved aminoacylation. researchgate.net
Studies using tRNA with s²C at the penultimate position of the 3'-terminus have shown that this modification does not impair enzymatic phenylalanylation, indicating that the phenylalanyl-tRNA synthetase can accommodate this change. oup.com However, there appears to be a sterical limit for substituents at this position, beyond which recognition is impaired. oup.com This highlights that while some modifications are tolerated or even beneficial for protein-nucleic acid interactions, others can be detrimental.
Interactions with Metal Ions
The replacement of the C2-oxygen with sulfur in this compound significantly alters its metal ion binding properties compared to the parent nucleoside, cytidine. The soft sulfur atom of the thioketo group in s²C is a primary binding site for metal ions.
Potentiometric pH titrations have demonstrated that s²C forms stable complexes with metal ions such as Zn²⁺ and Cd²⁺. The (C2)=S group is the main binding site in these complexes. Upon metal ion binding, the acidity of the (C4)NH₂ group is dramatically increased, which confirms the high stability of the resulting metal complexes. This strong interaction with metal ions is a direct consequence of the sulfur modification and suggests that in a cellular environment, s²C-containing RNA could have specific metal ion-binding roles, potentially influencing the local structure and function of the RNA molecule. Weakly binding Mg²⁺ ions are known to be key for the folding of all RNAs, and specific binding sites can be found in the anticodon loop in the vicinity of modifications. mdpi.com
| Compound | Primary Metal Ion Binding Site | Effect of Metal Binding |
| This compound (s²C) | (C2)=S group | Strong complex formation, increased acidity of (C4)NH₂ group |
| Cytidine (Cyd) | N3 | Weaker complex formation compared to s²C |
Advanced Methodologies for the Study of 2 Thiocytidine
Spectroscopic and Structural Characterization Techniques
Spectroscopic and crystallographic methods are indispensable for the direct interrogation of molecular structure and conformation. They provide empirical data on the geometry, electronic environment, and dynamic behavior of 2-Thiocytidine and the oligonucleotides into which it is incorporated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR studies provide critical information about the conformation of the ribose sugar and the orientation of the nucleobase.
While specific high-resolution spectra for isolated this compound are not broadly published, expected chemical shift ranges for its protons and carbons can be predicted based on its structure and data from related nucleosides. The presence of the electron-withdrawing sulfur atom and the pyrimidine (B1678525) ring system significantly influences the electronic environment of adjacent nuclei.
| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | H1' | ~5.8 - 6.2 | Anomeric proton, typically a doublet. |
| H2' | ~4.2 - 4.6 | Ribose proton. | |
| H3' | ~4.1 - 4.5 | Ribose proton. | |
| H4' | ~4.0 - 4.4 | Ribose proton. | |
| H5, H5'' | ~3.7 - 4.0 | Ribose protons. | |
| H5 | ~6.0 - 6.3 | Pyrimidine ring proton, doublet. | |
| H6 | ~7.8 - 8.2 | Pyrimidine ring proton, doublet. | |
| ¹³C | C2 (C=S) | ~175 - 185 | Thione carbon, significantly downfield. |
| C4 | ~155 - 165 | Pyrimidine ring carbon. | |
| C6 | ~140 - 145 | Pyrimidine ring carbon. | |
| C5 | ~95 - 100 | Pyrimidine ring carbon. | |
| C1' | ~88 - 92 | Anomeric carbon. | |
| C4' | ~83 - 86 | Ribose carbon. | |
| C2', C3' | ~70 - 75 | Ribose carbons. | |
| C5' | ~60 - 64 | Ribose carbon. |
X-ray Crystallography for Nucleic Acid-Ligand Complexes
X-ray crystallography provides precise atomic-level coordinates of molecules in their crystalline state. The crystal structure of this compound dihydrate was solved by the heavy-atom method and refined to a high resolution, yielding detailed information on its molecular geometry.
The analysis revealed an anti conformation for the glycosidic torsional angle (20.3°) and a C3'-endo-C2'-exo (³T₂) pucker for the ribose sugar. The conformation around the C4'-C5' bond is gauche-gauche. These findings in the solid state are consistent with the predominant conformation observed in solution by NMR. The sulfur atom participates in hydrogen bonding with both a water molecule and the amino group of an adjacent this compound molecule.
More recently, X-ray crystallography has been instrumental in understanding the role of this compound in complex biological assemblies. Structures of the ribosomal small subunit in complex with mRNA and tRNA anticodon stem-loop (ASL) constructs containing s²C at position 32 have been solved. nih.govnih.govduke.edu These studies revealed that the presence of s²C restricts the "wobble" pairing of inosine (B1671953) at position 34 with adenosine (B11128) in the codon, a mechanism crucial for maintaining translational fidelity. nih.govnih.govduke.edu The crystal structures showed that s²C disrupts a key C32-A38 cross-loop interaction, which in turn destabilizes the broad inosine-adenosine wobble pair that would otherwise form. nih.govnih.gov
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Monoclinic | - |
| Space Group | P2₁ | - |
| Resolution (R-factor) | 0.039 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Glycosidic Torsion Angle (χ) | 20.3° | Defines the orientation of the base relative to the sugar (anti conformation). |
| Sugar Pucker | C3'-endo-C2'-exo (³T₂) | Describes the conformation of the five-membered ribose ring. |
| C4'-C5' Bond Conformation | gauche-gauche | Describes the orientation of the 5'-hydroxyl group. |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the chirality and secondary structure of macromolecules. In nucleic acids, CD spectra are sensitive to the base stacking and helical conformation of the polymer.
The introduction of a thione group at the C2 position of cytidine (B196190) significantly alters the electronic properties of the nucleobase, which is reflected in the CD spectrum. Studies on oligonucleotides containing the closely related 2-thiouridine (B16713) (s²U) modification show characteristic changes compared to unmodified RNA. The CD signal of an s²U-containing single-stranded RNA exhibits a prominent positive feature near 240 nm and a negative peak around 330 nm, which are not present in the native counterpart. researchgate.net Furthermore, the main positive peak near 280 nm is typically more intense for the thio-modified strand, suggesting altered base-stacking interactions. researchgate.net This enhanced signal in the thio-modified RNA recedes at a slower rate with increasing temperature, indicating a more stable, pre-organized single-strand conformation. researchgate.net These spectral signatures can be used to monitor conformational changes and the folding of this compound-containing RNA.
Electron Spin Resonance (ESR) Measurements for Spin-Labeled Systems
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. While this compound is not intrinsically paramagnetic, it can be studied using ESR through site-directed spin labeling (SDSL). news-medical.netnih.gov
This methodology involves the covalent attachment of a stable paramagnetic probe, typically a nitroxide radical, to a specific site on the molecule. For this compound within an oligonucleotide, a spin label could be chemically attached to the nucleobase or the sugar-phosphate backbone. Once the spin-labeled molecule is introduced, ESR spectroscopy can provide unique information about the local environment and dynamics of the labeled site. news-medical.net Analysis of the ESR spectrum can reveal the mobility of the nitroxide side chain, its accessibility to the solvent, and distances to other paramagnetic centers. news-medical.net This approach is particularly powerful for mapping conformational changes in RNA in response to ligand binding or folding, providing insights that are complementary to those from NMR and crystallography. Although a powerful potential tool, specific applications of ESR to this compound-containing systems are not yet widely reported in the literature.
UV-Visible Spectroscopy for Unfolding and Stability Studies
UV-Visible spectroscopy is a fundamental technique for studying nucleic acids, which absorb light in the UV range due to their aromatic bases. This compound exhibits characteristic absorption maxima at approximately 249 nm and 277 nm.
A primary application of UV-Vis spectroscopy in this context is the study of the thermal stability of DNA and RNA duplexes. By monitoring the change in UV absorbance at a fixed wavelength (typically 260 nm) as a function of temperature, a thermal denaturation profile, or "melting curve," can be generated. The midpoint of this transition is the melting temperature (Tₘ), a key indicator of duplex stability.
Studies on the related modification 2-thiouridine (s²U) have consistently shown that substitution of a uridine with s²U enhances the thermodynamic stability of RNA duplexes. nih.govnih.gov For example, replacing a U:A pair with an s²U:A pair increases the duplex Tₘ. nih.govnih.gov Thermodynamic analysis from these melting curves reveals that this stabilization is primarily entropic in origin, suggesting that the thio-modification pre-organizes the single strand for hybridization, thereby reducing the entropic penalty of duplex formation. nih.gov This methodology is directly applicable to quantifying the stabilizing effect of this compound in various nucleic acid contexts.
| Duplex Pair | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Tₘ (°C) |
|---|---|---|---|---|
| U:A | -7.68 | -60.6 | -171.4 | 51.6 |
| s²U:A | -8.18 | -64.3 | -181.8 | 54.3 |
| U:U Mismatch | -8.15 | -69.3 | -198.1 | 45.0 |
| s²U:U Mismatch | -9.05 | -55.0 | -149.0 | 50.6 |
Computational Modeling and Simulation Approaches
Computational methods, particularly molecular dynamics (MD) simulations, serve as a "computational microscope" to investigate the behavior of biological molecules at an atomic level. These approaches are essential for understanding the dynamic consequences of modifications like this compound, which can be difficult to capture with static experimental structures.
MD simulations use force fields (e.g., AMBER, CHARMM) to model the interactions between atoms, allowing for the simulation of molecular motion over time. nih.gov For modified nucleotides like this compound, accurate parameterization is a critical challenge to ensure the physical models are robust. nih.gov
Molecular Dynamics (MD) Simulations of s²C-Containing Nucleic Acids
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. arxiv.org For nucleic acids, MD simulations provide a high-resolution view of conformational dynamics, structural transitions, and interactions with other molecules like proteins or water and ions in the cellular environment. biorxiv.orgnih.gov
Key findings from MD simulations on modified nucleic acids indicate that such modifications can significantly alter local structure and stability. For instance, studies on other thiolated nucleosides have shown they can enhance stacking interactions, which would be a key aspect to investigate in s²C-containing RNA helices. nih.gov
| Parameter | Description | Relevance to s²C Simulations |
| Force Field | A set of parameters and equations used to calculate the potential energy of a system of atoms. Commonly used force fields for nucleic acids include AMBER and CHARMM. biorxiv.org | Accurate simulations require a well-parameterized force field for the modified s²C nucleoside. |
| Solvent Model | Explicit representation of solvent molecules (typically water) to simulate the aqueous cellular environment. | Crucial for accurately modeling hydration patterns and solvent-mediated interactions around the s²C modification. |
| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Longer simulation times are necessary to capture complex conformational changes and ensure adequate sampling of the s²C-containing loop's flexibility. |
| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Torsion Angles, Hydrogen Bonding, Stacking Geometry. | These metrics are used to quantify the structural stability, flexibility, and interaction geometries of the s²C-containing nucleic acid. |
Free-Energy Perturbation Calculations for Binding Energetics
Free-Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics used to calculate free-energy differences between two states, such as a ligand binding to a protein or the effect of a chemical modification on binding affinity. nih.govwikipedia.org The method relies on the Zwanzig equation and involves creating a non-physical, or "alchemical," pathway to transform one molecule into another computationally. wikipedia.orgyoutube.com
In the context of this compound, FEP can be used to precisely quantify the energetic contribution of the C2-thio group to the binding of an s²C-containing nucleic acid (e.g., tRNA) to its target (e.g., the ribosome or a modifying enzyme). This is achieved by calculating the free energy change of "mutating" the sulfur atom into an oxygen atom (transforming s²C to C) in two different environments: once when the nucleic acid is free in solution and once when it is bound to its target. The difference between these two free energy changes (ΔΔG) provides the relative binding free energy, indicating whether the modification strengthens or weakens the interaction. vu.nl
The FEP calculation is typically broken down into a series of smaller steps, or "windows," along a coupling parameter (lambda, λ), to ensure the calculation converges properly. wikipedia.orgyoutube.com
| Term | Description | Role in s²C FEP Calculation |
| Thermodynamic Cycle | A closed loop of physical and alchemical transformations used to relate the desired free energy difference (ΔΔG_bind) to computationally tractable alchemical transformations (ΔG_free and ΔG_bound). vu.nl | This framework allows for the precise calculation of the thio-modification's effect on binding affinity. |
| Alchemical Transformation | A non-physical process where the force field parameters of one group of atoms (e.g., C=S) are slowly changed to those of another (e.g., C=O). youtube.com | This is the core of the FEP simulation, allowing the system to gradually transition from the unmodified to the modified state. |
| Lambda (λ) Windows | Intermediate stages in the alchemical transformation, where λ ranges from 0 (initial state) to 1 (final state). MD simulations are run at each discrete λ value. youtube.comuiuc.edu | Dividing the transformation into windows ensures sufficient sampling of phase space for an accurate free energy calculation. |
| Relative Binding Free Energy (ΔΔG) | The final calculated value (ΔΔG = ΔG_bound - ΔG_free), representing the change in binding affinity due to the modification. | A negative ΔΔG would indicate that the this compound modification enhances binding affinity compared to canonical cytidine. |
Force Field Parameter Development for Modified Nucleosides
The accuracy of MD simulations and FEP calculations is fundamentally dependent on the quality of the force field used. nih.gov Standard force fields like AMBER contain parameters for canonical DNA and RNA nucleotides, but not for the vast number of post-transcriptionally modified nucleosides. Therefore, a critical prerequisite for simulating molecules like s²C-containing RNA is the development of specific and accurate force field parameters for the modified residue. nih.govresearchgate.net
The process of parameterization for a modified nucleoside such as this compound involves a multi-step protocol to derive bonded (bond lengths, angles, dihedrals) and non-bonded (partial atomic charges, van der Waals) parameters. This is typically done to be consistent with the base force field (e.g., AMBER). researchgate.net The procedure heavily relies on quantum mechanical (QM) calculations to obtain data about the molecule's geometry, vibrational frequencies, and electrostatic potential.
The general workflow for developing parameters for a modified nucleoside is as follows:
Quantum Mechanics Calculations: High-level QM calculations (e.g., using Gaussian software) are performed on a model compound of the modified nucleoside to determine its optimal geometry and electrostatic potential. jenabioscience.com
Charge Derivation: Atomic partial charges are derived by fitting them to the QM-calculated electrostatic potential. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used for this, as it helps to avoid unrealistically large charges on buried atoms. nih.govresearchgate.net
Bonded Parameter Assignment: Bond and angle parameters are often assigned by analogy from existing parameters in the force field. Missing dihedral angle parameters, which define the rotational energy profiles of bonds, are determined by fitting to QM-calculated energy profiles for key bond rotations. mpg.de
Validation: The new parameters are validated through MD simulations of the isolated nucleoside or a small nucleic acid fragment to ensure they produce stable and realistic structures.
| Parameter Type | Derivation Method | Purpose |
| Partial Atomic Charges | Fitting to Quantum Mechanical Electrostatic Potential (e.g., RESP). nih.gov | Accurately describes the electrostatic interactions of the s²C nucleoside with its environment. |
| Bond Lengths & Angles | QM geometry optimization and analogy to existing force field parameters. mpg.de | Defines the equilibrium geometry of the covalent bonds within the s²C residue. |
| Dihedral Angles | Fitting to QM potential energy scans of bond rotations. | Defines the energetic barriers for conformational changes, which is crucial for modeling the flexibility of the molecule. |
| Van der Waals | Typically assigned by analogy based on atom type from the base force field. | Models the short-range repulsive and attractive (dispersion) forces between atoms. |
Biochemical and Molecular Assays
Biochemical and molecular assays are fundamental experimental techniques used to probe the functional roles of this compound. These methods allow for the direct measurement of binding affinities, the identification of interacting partners, and the mapping of interaction interfaces.
Ribosome Filter Binding Assays
The ribosome filter binding assay is a classic and effective technique for quantifying the interaction between RNA and ribosomes. The principle of the assay is that proteins (like the ribosome) and protein-RNA complexes are retained by a nitrocellulose membrane, whereas free RNA passes through. By using a radiolabeled RNA, the amount of RNA bound to the ribosome can be quantified by measuring the radioactivity retained on the filter. ucsd.edunih.gov
This assay is particularly well-suited for studying the effect of the s²C modification in tRNA on its binding to the ribosome. By comparing the binding curves of s²C-modified tRNA versus its unmodified counterpart, one can determine the dissociation constant (Kd), a measure of binding affinity. This allows researchers to assess whether the modification enhances, diminishes, or has no effect on the stability of the tRNA-ribosome complex at the A, P, or E sites.
| Component | Purpose | Example Concentration/Condition |
| Ribosomes | The protein complex whose binding to tRNA is being measured. | Typically used in a range of concentrations to generate a binding curve. |
| Radiolabeled tRNA | The tRNA molecule (containing or lacking s²C) labeled with a radioisotope (e.g., ³²P) to allow for detection. | Used at a fixed, low concentration (e.g., < 1 nM). |
| Binding Buffer | Provides the appropriate ionic strength, pH, and Mg²⁺ concentration to ensure the stability and activity of the ribosomes. ucsd.edu | e.g., 80 mM K-cacodylate, 10-20 mM MgCl₂, 150 mM NH₄Cl. ucsd.edu |
| Nitrocellulose Membrane | A filter that binds proteins and protein-RNA complexes but allows free RNA to pass through. | 0.45 µm pore size is common. ucsd.edu |
| Washing Buffer | Used to wash the filter and remove non-specifically bound RNA. | Typically the same as the binding buffer. |
Electrophoretic Mobility Shift Assays (EMSA)
The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a widely used technique to study protein-nucleic acid interactions in vitro. nih.govnih.gov The method is based on the principle that a nucleic acid-protein complex migrates more slowly through a non-denaturing polyacrylamide or agarose gel than the free, unbound nucleic acid. jenabioscience.com This difference in migration speed results in a "shift" of the band corresponding to the nucleic acid.
EMSA can be employed to investigate whether the this compound modification influences the binding of a specific RNA-binding protein or transcription factor to an s²C-containing RNA molecule. A labeled RNA probe (e.g., with ³²P or a fluorescent tag) is incubated with the protein of interest and then run on a native gel. The appearance of a slower-migrating band indicates the formation of a complex. By running competitive assays with unlabeled modified and unmodified RNAs, one can determine the relative binding affinities and specificity of the interaction.
| Step | Description | Key Considerations |
| 1. Probe Preparation | The RNA oligonucleotide (with or without s²C) is labeled, typically at one end, with a radioactive isotope or a fluorescent dye. nih.gov | End-labeling is preferred to minimize interference with protein binding. jenabioscience.com |
| 2. Binding Reaction | The labeled probe is incubated with varying concentrations of the purified protein in a suitable binding buffer. | Buffer conditions (pH, salt) must be optimized for the specific protein-RNA interaction. |
| 3. Electrophoresis | The binding reactions are loaded onto a native (non-denaturing) polyacrylamide gel and separated by size and charge. | The gel matrix and running buffer must maintain the integrity of the protein-RNA complex. |
| 4. Detection | The positions of the free probe and the shifted protein-RNA complex are visualized by autoradiography (for ³²P) or fluorescence imaging. | The intensity of the shifted band is proportional to the amount of complex formed. |
UV Crosslinking Techniques for Interaction Mapping
UV crosslinking is a powerful method used to create a covalent bond between a nucleic acid and a protein that are in direct and close contact. nih.gov When a protein-RNA complex is irradiated with ultraviolet (UV) light, typically at a wavelength of 254 nm, reactive species are generated on the nucleotide bases that can form covalent links with nearby amino acid side chains. nih.gov This technique "freezes" the interaction, allowing for the identification of binding partners and the mapping of interaction sites.
To map the interaction interface of an s²C-containing RNA, the RNA can be incubated with a cell lysate or a purified protein partner, subjected to UV irradiation, and the resulting covalently linked complexes are isolated. Following enzymatic digestion of the RNA and protein components, mass spectrometry is used to identify the crosslinked peptide and the attached nucleotide remnant. This provides precise information about which amino acid in the protein is in close proximity to which nucleotide in the RNA, revealing the specific topology of the interaction interface. While pyrimidines like cytidine are known to participate in crosslinking, the presence of the sulfur atom in this compound could potentially alter the photoreactivity and the types of crosslinks formed. nccr-rna-and-disease.chfrontiersin.org
| Phase | Procedure | Outcome |
| 1. Complex Formation & Irradiation | The s²C-containing RNA is incubated with its binding partner(s) to allow complex formation. The mixture is then irradiated with UV light. | Covalent bonds are formed at the sites of direct contact between the RNA and the protein. |
| 2. Complex Isolation | The covalently crosslinked protein-RNA complexes are purified from non-crosslinked components, often via immunoprecipitation of a tagged protein. | Isolation of a pure population of the specific protein-RNA complex of interest. |
| 3. Enzymatic Digestion | The isolated complex is treated with nucleases to digest the RNA and proteases to digest the protein. | The protein is cleaved into peptides, and the RNA is digested, leaving only a small nucleotide remnant attached to the crosslinked peptide. |
| 4. Mass Spectrometry Analysis | The resulting mixture of peptides is analyzed by mass spectrometry (MS/MS). | Identification of the specific peptide (and thus the amino acid residue) that carries the mass of the nucleotide remnant, pinpointing the site of interaction. |
Enzymatic Digestion and Ribozyme-Substrate Assays
The study of this compound (s²C) within RNA molecules often necessitates methods that can precisely identify its location and investigate its influence on RNA structure and function. Enzymatic digestion coupled with mass spectrometry provides a powerful tool for mapping the location of s²C within an RNA sequence. Furthermore, ribozyme-substrate assays allow for the functional characterization of s²C-containing RNA molecules.
Enzymatic Digestion for this compound Mapping
Enzymatic digestion is a fundamental technique used to break down large RNA molecules into smaller, more manageable fragments for analysis by mass spectrometry. This process, often referred to as RNA mass mapping, utilizes ribonucleases (RNases) with specific cleavage properties. RNase T1, which cleaves after guanosine residues, and RNase A, which cleaves after pyrimidine residues, are commonly used enzymes. nih.gov The resulting fragments from the digestion of an s²C-containing RNA will have distinct masses compared to fragments from an unmodified RNA. By comparing the experimentally determined masses of the fragments to the theoretical masses of fragments from a known sequence, the presence and location of the this compound modification can be pinpointed.
A general workflow for the enzymatic digestion of RNA for mass spectrometry analysis involves the following steps:
RNA Denaturation: The RNA sample is first denatured, typically by heating, to unfold its secondary and tertiary structures. This ensures that the cleavage sites are accessible to the enzyme.
Enzymatic Digestion: The denatured RNA is then incubated with a specific RNase, such as RNase T1, under optimal buffer and temperature conditions to achieve complete digestion.
Enzyme Inactivation: Following digestion, the enzyme is inactivated, often by heat treatment, to stop the reaction.
Mass Spectrometry Analysis: The resulting mixture of RNA fragments is then analyzed by mass spectrometry, typically MALDI-TOF or LC-MS, to determine the masses of the individual fragments.
The successful identification of s²C relies on the high accuracy of the mass spectrometer to differentiate the mass of a cytidine residue from a this compound residue.
Ribozyme-Substrate Assays Involving this compound
Ribozymes are RNA molecules that can catalyze specific biochemical reactions, similar to protein enzymes. Assays utilizing ribozymes can provide valuable insights into the functional role of modified nucleosides like this compound. The hammerhead ribozyme is a well-studied model system for understanding RNA catalysis. wikipedia.org
A notable study demonstrated the use of this compound as a photo-crosslinking agent in the context of the hammerhead ribozyme. nih.govresearchgate.net In this assay, s²C was incorporated at specific positions within the ribozyme's conserved core. Upon exposure to ultraviolet (UV) light, a unique crosslink was formed, suggesting that the s²C-containing structure is relevant to the catalytically active conformation of the ribozyme in solution. nih.govresearchgate.net This type of assay allows researchers to probe the spatial arrangement of different parts of the RNA molecule and how modifications like s²C can influence its three-dimensional structure and, consequently, its catalytic activity.
The general steps for a ribozyme-substrate assay involving a modified nucleoside like this compound include:
Synthesis of Modified RNA: The ribozyme or substrate containing this compound at a specific position is chemically or enzymatically synthesized.
Assay Conditions: The modified RNA is incubated under conditions that promote the ribozyme's catalytic activity, which typically include a specific pH, temperature, and the presence of divalent metal ions like Mg²⁺. wikipedia.org
Initiation and Monitoring of the Reaction: The reaction is initiated, and its progress is monitored over time. This can be done by various methods, such as gel electrophoresis to separate the cleavage products from the substrate.
Analysis of Results: The rate of the reaction and the nature of the products are analyzed to determine the effect of the this compound modification on the ribozyme's function.
These assays are crucial for understanding how naturally occurring modifications like this compound contribute to the intricate world of RNA catalysis and regulation.
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) has become an indispensable tool for the sensitive and specific detection and quantification of modified nucleosides, including this compound. When coupled with liquid chromatography (LC), it provides a powerful platform for analyzing complex biological samples.
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-MS)
Liquid chromatography-electrospray ionization mass spectrometry (LC-MS), particularly in its tandem mass spectrometry (MS/MS) configuration, is the gold standard for the analysis of modified nucleosides from biological sources. nih.gov This technique involves the separation of a mixture of nucleosides by LC, followed by their ionization and detection by MS.
The general workflow for the LC-MS analysis of this compound involves the enzymatic hydrolysis of RNA into its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection. nih.govacs.org Reversed-phase liquid chromatography (RP-LC) is commonly employed to separate the nucleosides based on their hydrophobicity. nih.gov
For the quantification of this compound, a triple quadrupole mass spectrometer is often used in the multiple reaction monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring a specific precursor-to-product ion transition for the analyte of interest. The transition for this compound typically involves the fragmentation of the protonated molecule ([M+H]⁺) to a specific product ion, which is the 2-thio-cytosine base.
Below is a table summarizing key LC-MS parameters for the analysis of this compound:
Table 1. LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Precursor Ion (m/z) | 260.07 | nih.govgenesilico.pl |
| Product Ion (m/z) | 128 | genesilico.pl |
| Monoisotopic Mass | 259.0627 | genesilico.pl |
| Normalized LC Elution Time* | 0.68 - 0.86 | genesilico.pl |
| Limit of Detection (LOD) | 4.88 nmol/L | nih.gov |
| Linear Range | 19.53 - 10000 nmol/L | nih.gov |
*Normalized to guanosine (G) on a RP C-18 column with acetonitrile/ammonium acetate mobile phase.
Research has successfully applied this methodology for the quantitative analysis of modified ribonucleosides in tRNA from various organisms. nih.govmit.edu These studies have demonstrated the ability of LC-MS to quantify a wide range of modifications simultaneously, providing valuable insights into the dynamic nature of the tRNA "epitranscriptome."
Chemical Labeling and Detection Strategies
To further enhance the detection and study of this compound, various chemical labeling strategies can be employed. These methods introduce specific tags or reporter molecules that facilitate detection by fluorescence or other spectroscopic techniques.
Reaction with Thiols (e.g., Electrophilic Fluorophores) for Selective Labeling
The thiol group in this compound provides a reactive handle for selective chemical labeling. This nucleophilic group can react with electrophilic reagents, such as those containing a maleimide or haloacetamide functional group, which are commonly used to label cysteine residues in proteins. These reagents can be conjugated to fluorophores, allowing for the fluorescent labeling of the this compound-containing RNA.
The reaction between a thiol and a maleimide proceeds via a Michael addition, forming a stable thioether linkage. This reaction is highly selective for thiols at neutral pH. Similarly, haloacetamides react with thiols through a nucleophilic substitution reaction.
The design of fluorescent probes for the selective detection of biothiols is an active area of research. rsc.org Many of these probes are based on the reaction of the thiol with an electrophilic center in the probe, leading to a change in its fluorescent properties. For example, some probes utilize a Michael addition reaction to a double bond or a nucleophilic aromatic substitution reaction. rsc.orgccspublishing.org.cn
While these labeling strategies are well-established for proteins, their application to this compound in RNA requires careful optimization of reaction conditions to ensure the stability of the RNA molecule and the selectivity of the labeling reaction.
Introduction of Spectroscopic Reporter Residues
The introduction of spectroscopic reporter residues is another powerful strategy for studying the structure, dynamics, and interactions of this compound-containing RNA. This can be achieved through the chemical synthesis of this compound analogs that are modified with a spectroscopic probe.
For instance, a fluorescent or spin-label reporter could be attached to the this compound base or sugar moiety. The synthesis of such modified nucleosides can be complex, but it offers the advantage of placing the reporter at a specific, defined location within the RNA molecule.
Alternatively, enzymatic methods can be used to incorporate modified nucleosides into RNA. For example, RNA polymerases can sometimes accept modified nucleoside triphosphates as substrates, allowing for the site-specific incorporation of a reporter-labeled this compound into an RNA transcript. A study has demonstrated the enzymatic synthesis of RNA probes containing a squaramate-linked cytidine, which can be used for bioconjugation and cross-linking with proteins. nih.gov This approach could potentially be adapted for the incorporation of this compound analogs bearing spectroscopic reporters.
Once incorporated, these spectroscopic reporters can be used in a variety of biophysical techniques, such as fluorescence resonance energy transfer (FRET), fluorescence anisotropy, and electron paramagnetic resonance (EPR) spectroscopy, to probe the local environment and conformational changes of the this compound residue within the RNA molecule.
Synthetic Approaches for Research Applications of 2 Thiocytidine and Its Derivatives
Chemical Synthesis of 2-Thiocytidine and its Triphosphate Forms (e.g., 2-Thio-CTP)
The synthesis of this compound (s2C) and its biologically active 5'-triphosphate form (2-Thio-CTP) is fundamental for its use in enzymatic and cellular studies. Direct synthesis methods for this compound have been developed to provide a convenient route to this pyrimidine (B1678525) nucleoside. rsc.org
For the preparation of 2-Thio-CTP, a common and effective strategy is the "one-pot" phosphorylation of the unprotected this compound nucleoside. chempap.org This method typically employs phosphoryl chloride (POCl₃) in a trialkyl phosphate (B84403) solvent, such as trimethyl phosphate. The reaction proceeds through a nucleoside 5'-phosphorodichloridate intermediate, which is then converted to the 5'-triphosphate by reaction with an excess of inorganic pyrophosphate. chempap.org However, the yield for the phosphorylation of this compound using this method is noted to be lower compared to other nucleosides. This is attributed to the reactivity of the 2-thio functional group, which can lead to decomposition of the starting material under the reaction conditions. chempap.org
Another approach involves the use of diamidophosphate (B1260613) (DAP) under potentially prebiotic conditions, which can phosphorylate this compound to form an intermediate cyclophosphate. nih.gov The final triphosphate products are typically purified using chromatographic techniques and characterized by methods like ³¹P NMR spectroscopy. chempap.org The resulting 2-Thio-CTP serves as a crucial substrate for RNA polymerases, enabling the enzymatic synthesis of RNA transcripts containing this compound. chempap.orgnih.govnih.gov
| Method | Key Reagents | Notes | References |
| "One-Pot" Phosphorylation | This compound, Phosphoryl chloride (POCl₃), Trimethyl phosphate, Inorganic pyrophosphate | Standard procedure for nucleoside triphosphates. Yields for this compound are relatively low due to the reactive thio-group. | chempap.org |
| DAP-based Phosphorylation | This compound, Diamidophosphate (DAP) | Forms a cyclophosphate intermediate. Explored under prebiotic chemistry conditions. | nih.gov |
Strategies for Site-Specific Incorporation into Oligonucleotides
A primary goal for utilizing modified nucleosides like this compound is to place them at specific, predetermined positions within a DNA or RNA sequence. This site-specific incorporation allows for precise probing of structure-function relationships. Two dominant strategies for achieving this are chemical synthesis via phosphoramidite (B1245037) chemistry and enzymatic construction.
The phosphoramidite method is the gold standard for the automated chemical synthesis of oligonucleotides on a solid support. tcichemicals.comtwistbioscience.com To incorporate this compound site-specifically, a corresponding this compound phosphoramidite building block must first be synthesized. This involves protecting the functional groups on the nucleoside—typically a dimethoxytrityl (DMT) group on the 5'-hydroxyl and appropriate protection on the exocyclic amine—and then reacting the 3'-hydroxyl with a phosphitylating agent to create the reactive phosphoramidite moiety. nih.govnih.gov
Once the stable this compound phosphoramidite is prepared, it can be used in a standard automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps:
Detritylation: Removal of the acid-labile 5'-DMT group from the growing oligonucleotide chain on the solid support.
Coupling: The this compound phosphoramidite is activated (e.g., with tetrazole) and couples to the free 5'-hydroxyl of the chain.
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.
Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester.
This cycle is repeated until the desired sequence is assembled. This approach has been successfully used to incorporate this compound (s2C) into specific sites within RNA sequences, enabling detailed structural and functional analyses. researchgate.net
Enzymatic methods provide an alternative, often milder, route for constructing modified RNA oligonucleotides. T4 RNA Ligase 2 is a particularly useful enzyme for this purpose as it specializes in joining nicks in double-stranded RNA (dsRNA) or RNA-DNA hybrids. yeasenbio.comneb.com This is distinct from T4 RNA Ligase 1, which primarily ligates single-stranded molecules. neb.com
The strategy involves synthesizing a shorter RNA oligonucleotide containing this compound (often via the phosphoramidite method) and then ligating it to another RNA fragment to form the full-length sequence. The process requires a 5'-phosphate on one side of the nick and a 3'-hydroxyl on the other. yeasenbio.comneb.com T4 RNA Ligase 2, in the presence of ATP, catalyzes the formation of a phosphodiester bond to seal the nick. yeasenbio.com This method is highly specific and efficient for assembling modified dsRNA structures. yeasenbio.com In some applications, pre-adenylated oligonucleotides can be used with specific ligases (like T4 RNA Ligase 2, truncated) in the absence of ATP to minimize unwanted side reactions, such as self-circularization of the substrate. google.comqiagen.com This enzymatic approach has been noted in the context of creating circular RNA containing modified bases like this compound. googleapis.com
| Feature | Modified Phosphoramidite Chemistry | Enzymatic Ligation (T4 RNA Ligase 2) |
| Principle | Stepwise chemical addition of nucleotide building blocks on a solid support. | Enzymatic joining of pre-synthesized oligonucleotide fragments. |
| Requirement | Synthesis of a stable, protected this compound phosphoramidite monomer. | An RNA fragment with a 3'-hydroxyl and another with a 5'-phosphate at the ligation site. |
| Substrate | Single-stranded oligonucleotide chain grows during synthesis. | Typically operates on a nicked duplex (dsRNA or RNA-DNA hybrid). |
| Advantages | High control over sequence, automatable for long sequences. | High specificity, mild reaction conditions, useful for joining large fragments. |
| References | nih.govnih.govresearchgate.net | yeasenbio.comneb.comqiagen.comgoogleapis.com |
Development of Modified Nucleoside Derivatives for Structural and Functional Probes
The strategic placement of this compound within an oligonucleotide opens the door to creating sophisticated molecular probes. The sulfur atom at the C2 position can alter the base's electronic properties, hydrogen bonding patterns, and can serve as a unique chemical handle for further modification. semanticscholar.orgmdpi.com
Antisense oligonucleotides are designed to bind to specific mRNA sequences and inhibit gene expression. Chemical modifications are essential to improve their stability, binding affinity, and efficacy. A wide array of modified nucleosides, including those with thio-modifications like 2-thiocytosine, have been explored for their potential use in antisense constructs. google.com The introduction of a sulfur atom can impact the conformation of the sugar-phosphate backbone and the stability of the duplex formed with the target RNA. For example, studies on related 2'-fluoro-4'-thioarabino-modified oligonucleotides have shown that thio-substitution can significantly alter duplex stability and the ability of the antisense strand to recruit RNase H, a key enzyme in the antisense mechanism. nih.gov The synthesis of RNA sequences containing this compound allows for comparative structure-activity relationship studies relevant to the development of antisense therapies. researchgate.net
A powerful application of this compound is its use as an anchor point for creating photoreactive cross-linking probes. These probes are invaluable for mapping the intricate and often transient interactions between RNA and proteins. nih.govethz.ch
In one established strategy, this compound is first incorporated site-specifically into an RNA molecule of interest, such as a transfer RNA (tRNA). rsc.orgrsc.org The this compound residue then serves as a chemical handle for the subsequent attachment of a photo-activatable group, such as an aryl trifluoromethyl diazirine. rsc.orgrsc.orgcapes.gov.br This creates a potent photoreactive probe. When the RNA-protein complex is irradiated with UV light of a specific wavelength, the diazirine moiety generates a highly reactive carbene, which forms a covalent bond (a cross-link) with any amino acid residue in its immediate vicinity. rsc.orgrsc.org
This approach has been successfully used to probe RNA-protein interactions within the ribosome by incorporating the photoreactive this compound derivative into the anticodon loop of a tRNA. rsc.orgrsc.org A key advantage of using such probes is that the cross-linking is initiated by light, providing temporal control over the reaction. However, this specific strategy has the shortcoming that the external addition of the photoactive group requires the this compound residue to be chemically accessible within the folded RNA structure, which can limit its application. rsc.orgrsc.org
Synthesis of 2'-Deoxy-2'-Thiocytidine and Analogs
The synthesis of 2'-deoxy-2'-thiocytidine and its analogs has been a significant area of research, driven by the potential of these compounds as antiviral and antineoplastic agents. researchgate.netacs.org Various synthetic strategies have been developed to introduce the thio-functionality at the 2'-position of the cytidine (B196190) nucleoside and to create a diverse range of analogs with modified sugar or base moieties.
A notable approach for the synthesis of 2'-modified 2'-deoxy-4'-thiocytidines starts from D-glucose. journalcra.com This method involves the conversion of methyl 3-O-benzylxylofuranoside into a 1,4-anhydro-4-thioarabitol intermediate. researchgate.net This key intermediate serves as a versatile precursor for the synthesis of various 2'-modified analogs. For instance, oxidation of the secondary hydroxyl group of this intermediate, followed by a Wittig reaction or treatment with (diethylamino)sulfur trifluoride (DAST), can yield 2'-deoxy-2'-methylene and 2'-deoxy-2',2'-difluoro derivatives, respectively. researchgate.net A unique Pummerer-type glycosylation reaction between the resulting sulfoxides and trimethylsilylated N(4)-acetylcytosine is then employed to produce the target 2'-deoxy-2'-methylene- and 2'-deoxy-2',2'-difluoro-4'-thiocytidines. researchgate.net
Another strategy focuses on the direct modification of a pre-formed nucleoside. For example, the synthesis of 2'-deoxy-2'-fluoro-4'-thiocytidine has been achieved via the reaction of 2,2'-O-anhydro-4'-thiouridine with hydrogen fluoride/pyridine. researchgate.net This method provides a direct route to the 2'-fluoro-substituted analog.
The synthesis of 4'-thia-2'-deoxycytidine (T-dCyd) and its 4'-position modified analogs has also been a subject of investigation. mdpi.com Haraguchi and colleagues reported a synthesis starting from a thioglycal obtained from 2-deoxy-D-ribose. mdpi.com This approach allowed for the preparation of a library of 4'-modified 4'-thia-2'-deoxycytidine nucleosides. mdpi.com
Furthermore, the synthesis of 2'-deoxy-2'-fluoro-arabino-4'-thiacytidine has been reported, starting from an intermediate derived from 1,2,5,6-diisopropylidene-d-glucose. mdpi.com This synthesis involves a stereospecific DAST fluorination, which proceeds through an epi-sulphonium intermediate. mdpi.com Subsequent oxidation to the sulfoxide (B87167) and a Pummerer rearrangement, followed by thioglycosylation, yields the desired 4'-thionucleoside. mdpi.com
The biological evaluation of these synthesized analogs has often been a driving force behind the synthetic efforts. For example, 4'-thiothymidine, a related 2'-deoxynucleoside analog, has shown activity against herpes simplex 1 and human cytomegalovirus in cell culture. researchgate.net Similarly, certain 2'-deoxy-4'-modified thionucleosides have demonstrated moderate cytotoxicity against human leukemia cell lines. mdpi.com
The table below summarizes some of the key synthetic approaches and the resulting 2'-deoxy-2'-thiocytidine analogs.
| Starting Material | Key Reactions | Resulting Analog(s) | Reference(s) |
| D-Glucose | Conversion to 1,4-anhydro-4-thioarabitol, Wittig reaction/DAST treatment, Pummerer-type glycosylation | 2'-Deoxy-2'-methylene-4'-thiocytidine, 2'-Deoxy-2',2'-difluoro-4'-thiocytidine | researchgate.netjournalcra.com |
| 2,2'-O-Anhydro-4'-thiouridine | Reaction with HF/pyridine | 2'-Deoxy-2'-fluoro-4'-thiocytidine | researchgate.net |
| 2-Deoxy-D-ribose | Conversion to thioglycal, further modifications | 4'-Modified 4'-thia-2'-deoxycytidines | mdpi.com |
| 1,2,5,6-Diisopropylidene-d-glucose | Stereospecific DAST fluorination, Pummerer rearrangement, thioglycosylation | 2'-Deoxy-2'-fluoro-arabino-4'-thiacytidine | mdpi.com |
These synthetic endeavors highlight the chemical versatility in accessing a range of 2'-deoxy-2'-thiocytidine analogs, which are crucial for structure-activity relationship studies and the development of new therapeutic agents.
Future Research Directions and Open Questions
Elucidating Complete Biosynthetic and Repair Pathways of s²C
The biosynthesis of 2-thiocytidine at position 32 (s²C32) of tRNA is a complex process. In bacteria, it is known to be dependent on the formation of an iron-sulfur ([4Fe-4S]) cluster. mdpi.comnih.gov The enzyme TtcA, a member of the TtcA/TtuA protein family, is responsible for introducing the sulfur atom to cytidine (B196190) at position 32. mdpi.comebi.ac.ukuniprot.orgcusabio.commybiosource.com This process begins with the activation of sulfur from L-cysteine by the cysteine desulfurase IscS. mdpi.comcusabio.commybiosource.com While the key players are identified, the detailed step-by-step mechanism of sulfur transfer and incorporation into the cytidine ring by TtcA remains an area of active investigation. mdpi.com Unraveling the precise catalytic mechanism of TtcA and the role of its [4Fe-4S] cluster is a primary goal. mdpi.comnih.gov
Furthermore, while the biosynthesis is partially understood, the cellular pathways for the repair of damaged s²C are less clear. It has been observed that s²C can be methylated, forming ms²C, and that this damage can be repaired by the α-ketoglutarate dependent dioxygenase AlkB. researchgate.net A deeper understanding of the full spectrum of s²C damage and the corresponding repair mechanisms is needed. This includes identifying other potential damaging agents and the full suite of enzymes involved in recognizing and repairing these lesions to maintain tRNA integrity and function.
Exploring Broader Functional Roles of s²C Beyond Canonical tRNA Functions
The established function of s²C32 lies in its ability to restrict codon recognition, particularly preventing the wobble pairing of inosine (B1671953) (I) at position 34 with adenine (B156593) (A) in the third codon position. researchgate.netnih.govnih.gov This ensures the fidelity of translation for specific codons. mdpi.com However, emerging evidence suggests that tRNA modifications, including s²C, may have roles that extend beyond their canonical function in protein synthesis. tandfonline.com
Future research should investigate whether s²C participates in other cellular processes. For instance, could s²C or tRNA fragments containing it act as signaling molecules in response to cellular stress or metabolic changes? The observation that the levels of 2-thiouridine (B16713) (s²U), a related modification, are modulated by nutrient availability suggests a potential link between tRNA modifications and cellular metabolism. frontiersin.org It is plausible that s²C levels are also dynamically regulated and that these fluctuations have downstream regulatory consequences. Exploring these potential non-canonical roles will provide a more comprehensive picture of s²C's importance in cellular physiology.
Investigating the Evolutionary Implications of s²C in Diverse Organisms
The presence of s²C in bacteria and archaea, but not in eukaryotes, raises intriguing questions about its evolutionary history. diva-portal.org Understanding why this modification has been conserved in two domains of life but apparently lost in the third is a significant evolutionary puzzle. Comparative genomic and phylogenetic analyses of the TtcA enzyme and other related proteins across a wide range of organisms could provide insights into the evolutionary pressures that have shaped the distribution of s²C. ebi.ac.ukcapes.gov.brkhanacademy.org
Did the last universal common ancestor (LUCA) possess the machinery for s²C synthesis? If so, what selective advantages did it confer? Conversely, what evolutionary changes in eukaryotes led to the loss of this modification and the development of alternative strategies to ensure translational fidelity? Investigating the functional consequences of introducing s²C into eukaryotic tRNAs could provide clues to its evolutionary loss. Furthermore, studying the role of s²C in extremophiles, organisms that thrive in extreme environments, might reveal specialized functions related to tRNA stability and function under harsh conditions. capes.gov.br
Detailed Mechanistic Studies of s²C Interactions with Specific Cellular Components and Disease Contexts (as research tools)
The unique chemical properties of this compound make it a valuable tool for detailed mechanistic studies of tRNA interactions with other cellular components. The sulfur atom at the C2 position can be specifically modified, for example, through alkylation, allowing for the introduction of spectroscopic probes or spin labels. oup.com This enables the use of techniques like electron spin resonance (ESR) to study the conformational dynamics of the tRNA's 3'-end during processes like aminoacylation and ternary complex formation with elongation factors. oup.com
Q & A
Q. What are the standard analytical methods for detecting and quantifying 2-Thiocytidine in biological samples?
Q. How does the sulfur substitution at position 2 of cytidine influence this compound's chemical stability in experimental conditions?
- Methodological Answer : The thiol group increases susceptibility to oxidation, requiring storage at -20°C under inert gas (e.g., argon) to prevent degradation . In aqueous buffers (pH 7.4), its half-life is reduced under oxidative stress (e.g., H2O2 exposure), necessitating antioxidants like DTT (1–5 mM) in tRNA isolation protocols . Structural studies show that the thio-modification alters hydrogen bonding, affecting base-pairing dynamics in RNA .
Q. What experimental strategies are used to study this compound's incorporation into RNA in vitro?
- Methodological Answer : In vitro transcription with T7 RNA polymerase and this compound triphosphate (s<sup>2</sup>CTP) is standard. Efficiency depends on:
- NTP concentration : Optimize s<sup>2</sup>CTP:CTP ratios (typically 1:3) to avoid polymerase stalling .
- Template design : Avoid G-rich regions downstream to minimize secondary structure interference .
Post-transcriptional analysis via RNase T1 digestion and LC-MS confirms site-specific incorporation .
Advanced Research Questions
Q. How does this compound at position 32 in bacterial tRNA modulate anticodon loop flexibility and codon recognition?
- Methodological Answer : s<sup>2</sup>C32 disrupts the canonical U33-turn conformation via steric hindrance, increasing loop flexibility. This is studied using:
- NMR relaxation experiments : To measure picosecond-nanosecond dynamics .
- Molecular dynamics simulations : AMBER force fields parameterized for thiobases reveal reduced stacking interactions with adjacent nucleotides .
Functional assays (e.g., ribosome binding) show s<sup>2</sup>C32 enhances misreading of near-cognate codons by ~20% in E. coli tRNA<sup>Arg</sup> .
Q. What are the challenges in resolving contradictory data on this compound's role in DNA synthesis inhibition versus tRNA modification?
- Methodological Answer : Contradictions arise from context-dependent effects:
- DNA synthesis inhibition : Observed in cancer cells via competitive inhibition of DNA polymerase β by s<sup>2</sup>CTP (IC50 = 12 µM) .
- tRNA modification : s<sup>2</sup>C does not directly inhibit translation but fine-tunes codon-anticodon interactions .
To resolve discrepancies: - Use compartment-specific metabolic labeling (e.g., nuclear vs. cytoplasmic s<sup>2</sup>C tracking) .
- Compare phenotypes in ttcA knockout strains (lacking s<sup>2</sup>C synthesis) versus wild-type under stress .
Q. How can researchers optimize the synthesis of this compound-modified RNA for cross-linking studies with proteins?
- Methodological Answer : Traditional methods (e.g., UV cross-linking) suffer from low efficiency (~5% yield) due to poor accessibility of s<sup>2</sup>C in structured RNA . Improved strategies include:
- Diazirine-modified s<sup>2</sup>C analogs : Enable photoactivation (365 nm) post-incorporation, increasing cross-linking efficiency to ~15% .
- In vitro selection : Enrich RNA sequences tolerant to s<sup>2</sup>C modifications before large-scale synthesis .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
